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molecular formula C6H12Cl3O4P<br>(ClCH2CH2O)3PO<br>C9H15O6P B1197953 Tris(2-carboxyethyl)phosphine CAS No. 5961-85-3

Tris(2-carboxyethyl)phosphine

Cat. No. B1197953
M. Wt: 250.19 g/mol
InChI Key: PZBFGYYEXUXCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409952B2

Procedure details

A mixed solution of water (2.46 ul), 2-mercaptophenol (5.03 ul, 0.050 mmol), (S,Z)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate separately synthesized according to a conventional method (Organic Letter, 2012, 14, 3372-3375) (Compound SP517) (11.0 mg, 0.050 mmol), triethylamine (13.94 ul, 0.100 mmol), 1 M phosphate buffer (pH=7.7, 52.4 ul), a 0.5 M aqueous tris(2-carboxyethyl)phosphine solution (pH=7.6, 10.0 ul) and N-methylpyrrolidone (1.65 ul) was prepared. 10 ul of a 10 mM solution of S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate (Compound SP-508) in N-methylpyrrolidone and a 11 mM solution of internal standard (4-propylbenzoic acid) in N-methylpyrrolidone (4.56 ul) were added to the mixed solution, and the mixture was stirred at 30° C. for 1 hour. The pH at the start of the reaction was 7.0. The time course of the reaction was observed by LCMS. After stirring for 1 hour, the masses of the title compound (SP-509), the hydrolysate (Compound SP-510) and the ester-exchanged compound (Compound SP-516) were observed to find that the mass intensity ratio (−) by LCMS is approximately 4:5:2.
Quantity
1.65 μL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.03 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.46 μL
Type
reactant
Reaction Step Three
Quantity
13.94 μL
Type
reactant
Reaction Step Four
Quantity
52.4 μL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4.56 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S[C:2]1[CH:7]=CC=C[C:3]=1[OH:8].[C:9](/[C:11](=N/O)/[C:12]([O:14]C[C@@H]1COC(C)(C)O1)=[O:13])#N.C(N(CC)CC)C.[P:32]([O-])([O-])([O-])=O.N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1C=CC=CC=1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@H](C(=O)N([C@@H](C)C(N[C@@H](CO)C(NCC(N)=O)=O)=O)C)CC(=O)SCC1C=CC=CC=1.C(C1C=[CH:142][C:138]([C:139]([OH:141])=[O:140])=CC=1)CC.[OH2:144]>CN1CCCC1=O>[C:3]([CH2:2][CH2:7][P:32]([CH2:9][CH2:11][C:12]([OH:14])=[O:13])[CH2:142][CH2:138][C:139]([OH:141])=[O:140])([OH:8])=[O:144]

Inputs

Step One
Name
Quantity
1.65 μL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.03 μL
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)/C(/C(=O)OC[C@H]1OC(OC1)(C)C)=N/O
Name
Quantity
2.46 μL
Type
reactant
Smiles
O
Step Four
Name
Quantity
13.94 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
52.4 μL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(N[C@H](C(N([C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC(SCC1=CC=CC=C1)=O)C(N(C)[C@H](C(=O)N[C@H](C(=O)NCC(=O)N)CO)C)=O)=O)CC1=CC=CC=C1)=O)C(C)C)=O)C)=O)CC(C)C)=O)=O)CC1=CC=CC=C1)C)=O)C)=O)CC1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
4.56 μL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)CCP(CCC(=O)O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 10 μL
AMOUNT: PH
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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